molecular formula C10H8O3 B046653 3-(Methoxymethylene)benzofuran-2(3H)-one CAS No. 40800-90-6

3-(Methoxymethylene)benzofuran-2(3H)-one

Cat. No. B046653
CAS RN: 40800-90-6
M. Wt: 176.17 g/mol
InChI Key: YDHPXCHZYXPZIS-VURMDHGXSA-N
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Description

3-(Methoxymethylene)benzofuran-2(3H)-one is a compound that belongs to the benzofuran family, a class of organic compounds that contain a fused benzene and furan ring. This compound is of interest due to its versatile chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related benzofuran compounds involves palladium-catalyzed dearomative arylation/oxidation reactions, offering a reliable approach for synthesizing a wide range of compounds efficiently from readily available substrates. For instance, (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one synthesis provides insights into the methodology that could be adapted for our target compound (Zhu et al., 2023).

Molecular Structure Analysis

Crystal structure analysis of compounds closely related to 3-(Methoxymethylene)benzofuran-2(3H)-one reveals insights into their molecular configurations. For example, studies on similar molecules have shown detailed molecular geometry, including bond lengths and angles, which help in understanding the spatial arrangement of atoms within the molecule (Hassan et al., 2015).

Chemical Reactions and Properties

3-(Methoxymethylene)benzofuran-2(3H)-one participates in a variety of chemical reactions due to the reactive sites present in its structure. These reactions include nucleophilic attacks, electrophilic additions, and palladium-catalyzed cross-coupling reactions. The presence of methoxymethylene and benzofuran rings in the molecule provides unique reactivity patterns that can be exploited in synthetic chemistry (Panisheva et al., 2007).

Physical Properties Analysis

The physical properties of 3-(Methoxymethylene)benzofuran-2(3H)-one, such as melting point, boiling point, and solubility in various solvents, are determined by its molecular structure. Although specific data for this compound was not found, analogous compounds exhibit characteristic physical properties that can be correlated with their structural attributes (Jalili‐baleh et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(Methoxymethylene)benzofuran-2(3H)-one, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for its applications in synthesis. Research on related molecules highlights the importance of functional groups in determining these properties, offering insights into how modifications can alter reactivity and stability (Gao et al., 2013).

Scientific Research Applications

Antimicrobial Agents

Compounds with a benzofuran scaffold, including 3-(Methoxymethylene)benzofuran-2(3H)-one, have been identified as having significant potential in antimicrobial therapy. Resistance to antibiotics is a major global challenge, necessitating the development of new therapeutic agents. Benzofuran derivatives have been noted for their suitability in this area, showing a wide range of biological and pharmacological applications. These compounds are found in both natural products and synthetic compounds, with some already used in treating skin diseases like cancer and psoriasis. Their unique structural features and biological activities make benzofuran derivatives promising candidates in drug discovery for antimicrobial applications (Hiremathad et al., 2015).

Bioactivity and Synthesis

The bioactivity and synthesis of benzofuran derivatives, including 3-(Methoxymethylene)benzofuran-2(3H)-one, have been extensively studied. These compounds exhibit a range of biological activities, such as antitumor, antibacterial, antioxidative, and antiviral effects. The synthesis of benzofuran rings has seen innovative methods, providing a pathway to complex benzofuran derivatives. This research area is of high interest for the development of potential natural drug lead compounds (Miao et al., 2019).

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, which include benzofuran derivatives, has been reviewed, particularly in relation to biomass burning. These compounds undergo degradation mainly through reactions with OH and NO3 radicals, contributing significantly to secondary organic aerosol (SOA) formation. Understanding these reactions is crucial for assessing the environmental impact and ecotoxicity of these substances (Liu et al., 2022).

Reactions with C- and N-Nucleophiles

Arylmethylidene derivatives of 3H-furan-2-ones, a category that includes 3-(Methoxymethylene)benzofuran-2(3H)-one, have been systematically reviewed for their reactions with C-, N-, N,N-, and N,O-nucleophilic agents. These reactions yield a diverse array of compounds, including amides, pyrrolones, and benzofurans, underlining the versatility of these derivatives in synthetic chemistry (Kamneva et al., 2018).

Benzofuran Inhibitors and Biological Activities

The biological activities of benzofuran compounds, such as 3-(Methoxymethylene)benzofuran-2(3H)-one, have been highlighted, showing their roles as inhibitors against a range of diseases, viruses, fungi, microbes, and enzymes. Benzofuran derivatives are pivotal in pharmaceuticals, agriculture, and polymers, demonstrating their importance in current and future drug development (Dawood, 2019).

Safety And Hazards

“3-(Methoxymethylene)benzofuran-2(3H)-one” can cause skin irritation, allergic skin reactions, and serious eye damage . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3Z)-3-(methoxymethylidene)-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPXCHZYXPZIS-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C\1/C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethylene)-2(3H)-benzofuranone

CAS RN

40800-90-6
Record name 3-methoxymethylene-3H-benzofuran-2-one
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